Hippuryl-Cys(2-aminoethyl)-OH

描述

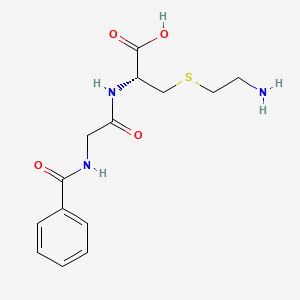

Hippuryl-Cys(2-aminoethyl)-OH is a synthetic peptide derivative comprising a hippuric acid (benzoylglycine) moiety linked to a cysteine residue modified with a 2-aminoethyl group at the sulfhydryl side chain.

属性

分子式 |

C14H19N3O4S |

|---|---|

分子量 |

325.39 g/mol |

IUPAC 名称 |

(2R)-3-(2-aminoethylsulfanyl)-2-[(2-benzamidoacetyl)amino]propanoic acid |

InChI |

InChI=1S/C14H19N3O4S/c15-6-7-22-9-11(14(20)21)17-12(18)8-16-13(19)10-4-2-1-3-5-10/h1-5,11H,6-9,15H2,(H,16,19)(H,17,18)(H,20,21)/t11-/m0/s1 |

InChI 键 |

DFJPLYQIEXIPBU-NSHDSACASA-N |

手性 SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CSCCN)C(=O)O |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CSCCN)C(=O)O |

序列 |

GX |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Silane-Based Aminoethyl Derivatives

Tacke et al. (1995) synthesized optically active silanes, such as (2-aminoethyl)cyclohexyl(hydroxymethyl)phenylsilane, which share the 2-aminoethyl motif. These silanes demonstrated antimuscarinic activity, with enantiomers showing differential receptor binding . Unlike Hippuryl-Cys(2-aminoethyl)-OH, silicon incorporation enhances metabolic stability and lipophilicity, a strategy increasingly adopted in drug design .

Cyclam-Polyamine Conjugates

Cyclam derivatives substituted with N-(2-aminoethyl)propane-1,3-diamine (Figure 3e in ) exhibited anti-HIV-1 activity by blocking viral entry. The absence of acetate pendant arms in these compounds highlights divergent approaches to functionalization.

Nucleoside-Aminoethyl Derivatives

Amination of 6-Cl-nucleosides with N-(2-aminoethyl)pyrrolidine () introduced aminoethyl groups under mild conditions (i-PrOH, 60–70°C, 14–22 hours). The faster substitution of 6-Cl compared to deacylation of hydroxyl groups suggests selective reactivity, a principle applicable to this compound synthesis .

2-(2-Aminoethyl)indole

Identified as a metabolite in COVID-19-infected cells (), this compound’s aminoethyl-indole scaffold underscores the prevalence of aminoethyl modifications in bioactive molecules. However, its endogenous role contrasts with the synthetic origin of this compound .

Comparative Data Table

Research Findings and Mechanistic Insights

- Aminoethyl Group Reactivity: The 2-aminoethyl moiety is a versatile handle for functionalization, as seen in silanes (organometallic stability) and nucleosides (kinetic selectivity) . This compound may leverage similar reactivity for targeted delivery.

- Biological Specificity: Anti-HIV-1 cyclam derivatives demonstrate that aminoethyl placement dictates target engagement, suggesting this compound’s activity depends on spatial presentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。